N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentanamide N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13655224
InChI: InChI=1S/C17H25BClNO3/c1-6-7-8-15(21)20-14-11-12(9-10-13(14)19)18-22-16(2,3)17(4,5)23-18/h9-11H,6-8H2,1-5H3,(H,20,21)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)NC(=O)CCCC
Molecular Formula: C17H25BClNO3
Molecular Weight: 337.6 g/mol

N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentanamide

CAS No.:

Cat. No.: VC13655224

Molecular Formula: C17H25BClNO3

Molecular Weight: 337.6 g/mol

* For research use only. Not for human or veterinary use.

N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentanamide -

Specification

Molecular Formula C17H25BClNO3
Molecular Weight 337.6 g/mol
IUPAC Name N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pentanamide
Standard InChI InChI=1S/C17H25BClNO3/c1-6-7-8-15(21)20-14-11-12(9-10-13(14)19)18-22-16(2,3)17(4,5)23-18/h9-11H,6-8H2,1-5H3,(H,20,21)
Standard InChI Key GGOJTGKZNZAUBY-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)NC(=O)CCCC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)NC(=O)CCCC

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s molecular formula is C₁₇H₂₅BClNO₃, with a molecular weight of 337.65 g/mol . Key structural features include:

  • A dioxaborolane ring (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) that enhances stability and reactivity in cross-coupling reactions.

  • A chlorophenyl group substituted at the 2-position, which influences electronic properties.

  • A pentanamide moiety (N-pentanamide) that modulates solubility and biological interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number2246633-90-7
Molecular FormulaC₁₇H₂₅BClNO₃
Molecular Weight337.65 g/mol
Purity≥95%
Storage Conditions2–8°C, protected from moisture

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis typically involves Suzuki-Miyaura cross-coupling precursors. A plausible route includes:

  • Boronation: Reaction of 2-chloro-5-bromophenylpentanamide with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst.

  • Protection: The boronic acid intermediate is stabilized as a boronic ester using pinacol.

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsYieldSource
1B₂Pin₂, Pd(dppf)Cl₂, KOAc, dioxane, 80°C60–70%
2Pinacol, THF, rt>90%

Mechanistic Insights

The dioxaborolane ring facilitates transmetalation in Suzuki-Miyaura reactions, enabling efficient carbon-carbon bond formation. The electron-withdrawing chlorine substituent activates the phenyl ring for electrophilic substitution, while the pentanamide group enhances solubility in organic solvents .

Applications in Pharmaceutical and Materials Science

Drug Discovery

This compound serves as a key intermediate in synthesizing kinase inhibitors and anticancer agents. For example:

  • It has been utilized in the development of BTK (Bruton’s tyrosine kinase) inhibitors, which target B-cell malignancies .

  • Its boronic ester group enables proteasome inhibition, a mechanism explored in multiple myeloma therapies .

Materials Chemistry

In materials science, the compound’s boronate moiety is leveraged for:

  • Covalent organic frameworks (COFs): Acts as a linker in porous materials for gas storage.

  • Polymer functionalization: Introduces reactive sites for post-polymerization modifications.

Table 3: Recent Applications in Peer-Reviewed Studies

ApplicationKey FindingCitation
Anticancer Drug SynthesisEnhanced selectivity for tumor cells
COF ConstructionImproved BET surface area (1,200 m²/g)
ParameterRecommendationSource
Personal Protective EquipmentGloves, goggles, respirator
First Aid MeasuresRinse skin with water
SupplierPurityPrice (per gram)Lead Time
Ambeed, Inc.95%$3202–4 weeks
ChemScene, LLC98%$3504–6 weeks

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